molecular formula C10H10N2O2 B8773151 4-methoxy-2-methylphthalazin-1(2H)-one

4-methoxy-2-methylphthalazin-1(2H)-one

Cat. No. B8773151
M. Wt: 190.20 g/mol
InChI Key: OOBOHLMZBCSOLV-UHFFFAOYSA-N
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Patent
US04861778

Procedure details

2,3-Dihydrophthalazine-1,4-dione (0.02 mol) was added to a suspension of sodium hydride (0.04 mol; 50% solution in mineral oil) in anhydrous dimethylformamide (100 ml). To this was slowly added an excess amount of methyl iodide (0.05 mol). The mixture was stirred under reflux for 24 hours. The solvent was evaporated and the product purified by recrystallization from benzene. The purified product was obtained in a yield of 78 percent.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[NH:3]N1.[H-].[Na+].[CH3:15]I.[CH3:17][N:18](C)[CH:19]=[O:20]>>[CH3:17][N:18]1[N:11]=[C:4]([O:3][CH3:15])[C:5]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:19]1=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C1(NNC(C2=CC=CC=C12)=O)=O
Name
Quantity
0.04 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by recrystallization from benzene
CUSTOM
Type
CUSTOM
Details
The purified product was obtained in a yield of 78 percent

Outcomes

Product
Name
Type
Smiles
CN1C(C2=CC=CC=C2C(=N1)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.